molecular formula C10H11ClO2 B14852102 Methyl 3-(chloromethyl)-5-methylbenzoate

Methyl 3-(chloromethyl)-5-methylbenzoate

Cat. No.: B14852102
M. Wt: 198.64 g/mol
InChI Key: BWBBPRYPXUNDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(chloromethyl)-5-methylbenzoate (CAS: Not explicitly provided in evidence) is a benzoate ester derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a methyl (-CH₃) group at the 5-position of the benzene ring. This compound is of significant interest in organic synthesis due to the reactivity of the chloromethyl group, which enables nucleophilic substitution reactions for further functionalization.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 3-(chloromethyl)-5-methylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

BWBBPRYPXUNDSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chloromethyl)-5-methylbenzoate is typically synthesized through a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-5-methylbenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 3-(chloromethyl)-5-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-5-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also participate in hydrolysis and reduction reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with Methyl 3-(chloromethyl)-5-methylbenzoate, differing primarily in substituent groups at the 3- and 5-positions:

Compound Name Substituents (Position 3 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound -CH₂Cl / -CH₃ C₁₀H₁₁ClO₂ ~198.65 Reactive chloromethyl group Target Compound
Methyl 3-cyano-5-methylbenzoate -CN / -CH₃ C₁₀H₉NO₂ 179.18 Electron-withdrawing cyano group
Methyl 3-(hydroxymethyl)-5-methylbenzoate -CH₂OH / -CH₃ C₁₀H₁₂O₃ 180.20 Hydroxymethyl for oxidation/esterification
Methyl 3-chloro-5-formylbenzoate -Cl / -CHO C₉H₇ClO₃ 198.61 Electrophilic formyl group
Methyl 2-amino-5-chlorobenzoate -NH₂ / -Cl (Position 2/5) C₈H₈ClNO₂ 185.61 Amino group for hydrogen bonding

Reactivity and Functional Group Analysis

  • Chloromethyl Group (Target Compound) : The -CH₂Cl group is highly reactive in nucleophilic substitution (e.g., with amines, thiols) or elimination reactions, making it valuable for synthesizing complex derivatives .
  • Cyano Group (Methyl 3-cyano-5-methylbenzoate): The -CN group is electron-withdrawing, reducing aromatic ring electron density and directing electrophilic substitution to meta/para positions. This contrasts with the electron-donating -CH₃ group in the target compound .
  • Hydroxymethyl Group (Methyl 3-(hydroxymethyl)-5-methylbenzoate) : The -CH₂OH group can undergo oxidation to -COOH or esterification, offering pathways to carboxylic acids or protected derivatives. However, it lacks the direct substitution utility of -CH₂Cl .
  • Formyl Group (Methyl 3-chloro-5-formylbenzoate) : The -CHO group facilitates condensation reactions (e.g., with barbituric acid derivatives, as seen in Scheme 2 of EP 3676256B1), enabling the synthesis of heterocyclic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.